2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole
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Overview
Description
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole is a complex organic compound that features a benzodioxine ring fused with a piperazine and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine core, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperazine moiety can be introduced through nucleophilic substitution reactions, and the benzothiazole ring can be formed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an α-adrenergic blocker, influencing neurotransmitter release and receptor activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Domoxin
- Eltoprazine
- Fluparoxan
- Imiloxan
- Piperoxan
- Proroxan
Uniqueness
Compared to these similar compounds, 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole stands out due to its unique combination of the benzodioxine, piperazine, and benzothiazole moieties
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-2-15-3-5-17-20(13-15)29-22(23-17)25-9-7-24(8-10-25)21(26)16-4-6-18-19(14-16)28-12-11-27-18/h3-6,13-14H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGTNSEJDFKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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